3-Benzylphthalide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylphthalide is an organic compound with the molecular formula C15H12O2. It is a derivative of phthalide, characterized by the presence of a benzyl group attached to the third carbon of the phthalide ring. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylphthalide typically involves the condensation of phthalide with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of tetrakis(dimethylamino)ethylene (TDAE) strategy, where substituted benzyl chlorides react with methyl 2-formylbenzoate to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylphthalide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride (AlCl3).
Major Products Formed: The major products formed from these reactions include various substituted phthalides, carboxylic acids, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Benzylphthalide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 3-Benzylphthalide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In the context of neurodegenerative diseases, it acts by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing neurotransmission .
Comparison with Similar Compounds
- 3-Benzylidenephthalide
- 3-Benzylphthalidylamino acids
- 3-Benzyl-7-methoxyphthalides
Comparison: 3-Benzylphthalide is unique due to its specific benzyl substitution at the third carbon, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antimicrobial activity and potential therapeutic effects in neurodegenerative diseases .
Properties
CAS No. |
7011-98-5 |
---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-benzyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2 |
InChI Key |
VQXCRJICWWMTJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.